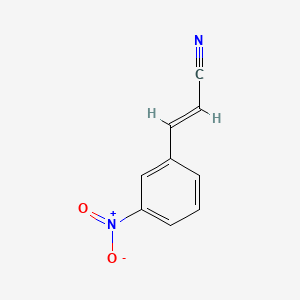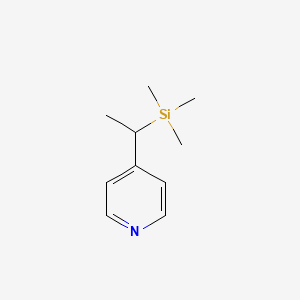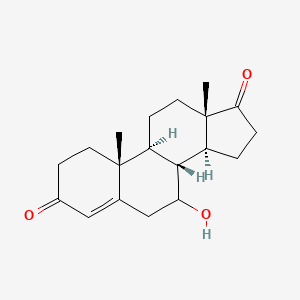
H-DL-Val-Leu-Arg-pNA.CH3CO2H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Val-Leu-Arg-pNA.CH3CO2H, also known as DL-Valyl-Leucyl-Arginyl-p-nitroanilide acetate salt, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly those involved in fibrinolysis and other proteolytic processes. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its chromogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Amino Acid Coupling: The amino acids (DL-Valine, Leucine, and Arginine) are sequentially coupled to a solid resin support using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of large-scale HPLC systems ensures the purification of the peptide to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-Val-Leu-Arg-pNA.CH3CO2H primarily undergoes enzymatic hydrolysis reactions. The peptide bond between Arginine and p-nitroaniline is cleaved by specific proteolytic enzymes, releasing p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Enzymes: Proteolytic enzymes such as trypsin, thrombin, and kallikrein.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Reactions are typically conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for quantitative measurement .
Applications De Recherche Scientifique
H-DL-Val-Leu-Arg-pNA.CH3CO2H is widely used in scientific research due to its versatility as a chromogenic substrate. Some of its applications include:
Biochemical Assays: Used to measure the activity of proteolytic enzymes in various biological samples.
Medical Research: Employed in studies related to blood coagulation and fibrinolysis to understand the mechanisms of clot formation and dissolution.
Drug Development: Utilized in screening assays to identify potential inhibitors of proteolytic enzymes, which could be developed into therapeutic agents.
Industrial Applications: Applied in quality control processes to ensure the activity of enzyme preparations used in various industrial processes
Mécanisme D'action
The mechanism of action of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves its cleavage by specific proteolytic enzymes. The peptide bond between Arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which recognizes the peptide sequence and catalyzes the hydrolysis. The released p-nitroaniline can be quantitatively measured due to its chromogenic properties, providing a direct measure of enzyme activity .
Comparaison Avec Des Composés Similaires
H-DL-Val-Leu-Arg-pNA.CH3CO2H can be compared with other chromogenic peptide substrates such as:
H-D-Val-Leu-Lys-pNA dihydrochloride: Similar in structure but contains Lysine instead of Arginine.
H-D-Ile-Pro-Arg-pNA dihydrochloride: Contains Isoleucine and Proline in the peptide sequence.
H-D-Leu-Pro-pNA: A simpler peptide substrate with only two amino acids.
The uniqueness of this compound lies in its specific sequence, which makes it a suitable substrate for certain proteolytic enzymes, providing high sensitivity and specificity in enzymatic assays .
Propriétés
Formule moléculaire |
C25H42N8O7 |
|---|---|
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19?;/m0./s1 |
Clé InChI |
MBSRKKXVZCDQSH-PCNXCSAASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B13825402.png)
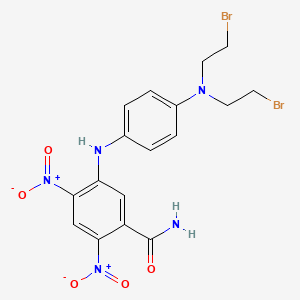
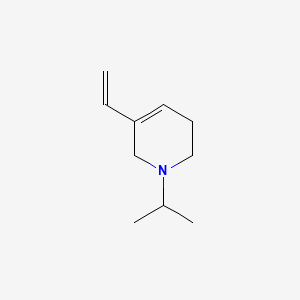
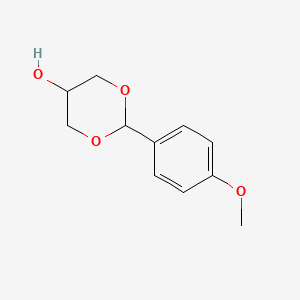
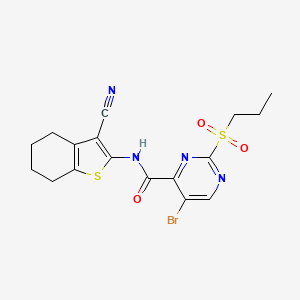
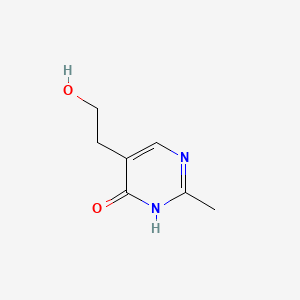
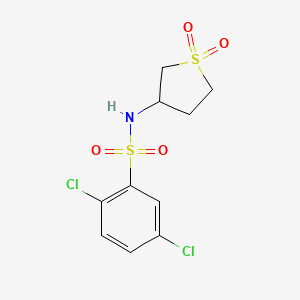
![methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
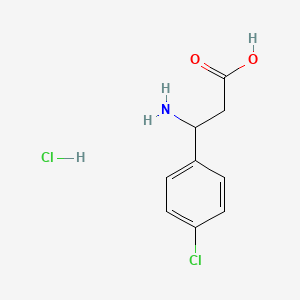
![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
